

Spectroscopic Profile of 1,3,5-Triethynylbenzene: A Technical Guide

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Compound of Interest

Compound Name: **1,3,5-Triethynylbenzene**

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This technical document provides a comprehensive overview of the spectroscopic data for **1,3,5-triethynylbenzene** (TEB), a key building block in the synthesis of novel organic materials, including graphene and covalent organic frameworks. This guide is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed data and experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Properties

1,3,5-Triethynylbenzene is a highly symmetric aromatic hydrocarbon with the molecular formula $C_{12}H_6$ and a molecular weight of 150.18 g/mol. Its structure consists of a central benzene ring substituted with three ethynyl groups at the 1, 3, and 5 positions. This arrangement results in a planar molecule with unique electronic and physical properties, making it a subject of significant research interest.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1,3,5-triethynylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the symmetric nature of the molecule. The proton and carbon environments are detailed below.

Table 1: ^1H NMR Data for **1,3,5-Triethynylbenzene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.57	Singlet	3H	Aromatic C-H
3.12	Singlet	3H	Acetylenic $\equiv\text{C-H}$

Solvent: CDCl_3 ,
Instrument Frequency:
400 MHz[1]

Table 2: ^{13}C NMR Data for **1,3,5-Triethynylbenzene**

Chemical Shift (δ) ppm	Assignment
135.6	Aromatic C-H
122.8	Aromatic C-C \equiv
81.6	Acetylenic $\text{C}\equiv\text{C-H}$
78.7	Acetylenic $\text{C}\equiv\text{C-H}$

Solvent: CDCl_3 , Instrument Frequency: 100
MHz[1]

Infrared (IR) Spectroscopy

The IR spectrum of **1,3,5-triethynylbenzene** reveals characteristic vibrational modes for its functional groups. The prominent absorption bands are listed below.

Table 3: Key IR Absorption Bands for **1,3,5-Triethynylbenzene**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3290	Stretching, strong	Acetylenic \equiv C-H
~3050	Stretching, weak	Aromatic =C-H
~2110	Stretching, medium	Alkyne C \equiv C
~1580	Stretching	Aromatic C=C
~880	Bending (out-of-plane)	Aromatic C-H (1,3,5-subst.)

Note: Specific peak positions can vary slightly based on the sampling method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

Table 4: Mass Spectrometry Data for **1,3,5-Triethynylbenzene**

m/z	Ion	Method
151	[M+H] ⁺	Chemical Ionization (CI+)
150	[M] ⁺	Electron Ionization (EI)

Molecular Formula: C₁₂H₆,
Molecular Weight: 150.18[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-20 mg of **1,3,5-triethynylbenzene** for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Insert the sample into the spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).
 - Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

FTIR Spectroscopy Protocol (KBr Pellet Method)

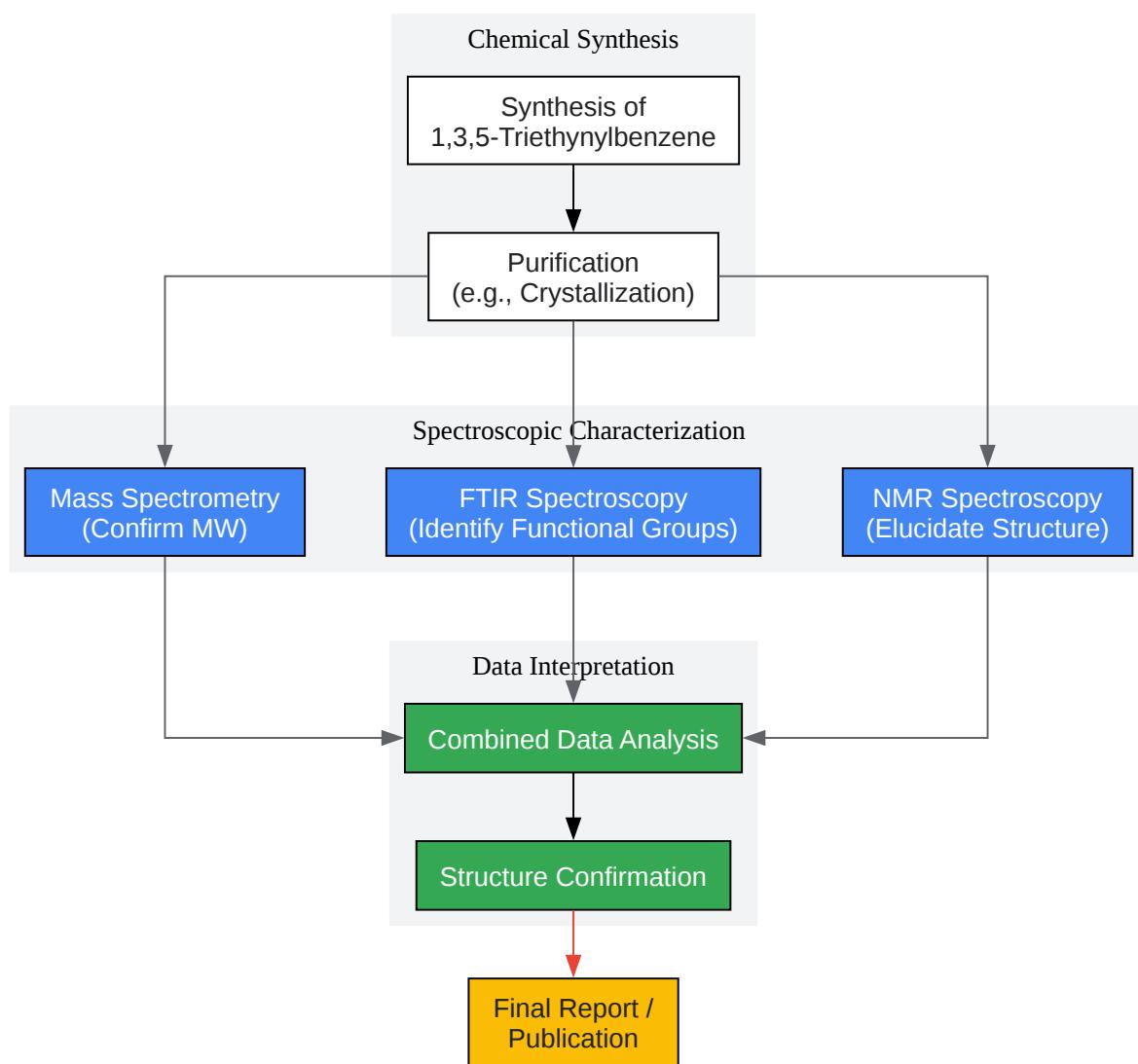
- Sample Preparation: Grind 1-2 mg of **1,3,5-triethynylbenzene** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet into the sample holder of the FTIR spectrometer.
 - Collect a background spectrum of the empty sample compartment.
 - Collect the sample spectrum over the desired range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
 - The final absorbance spectrum is automatically ratioed against the background spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small quantity of solid **1,3,5-triethynylbenzene** into the ion source, typically via a direct insertion probe. The sample is then heated under vacuum to induce sublimation into the gas phase.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M^+) and various fragment ions.
- Mass Analysis: The positively charged ions are accelerated and deflected by a magnetic or electric field in the mass analyzer. The ions are separated based on their mass-to-charge (m/z) ratio.
- Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The logical flow for the spectroscopic characterization of a synthesized compound like **1,3,5-triethynylbenzene** is crucial for systematic analysis. The following diagram illustrates this general workflow.



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References

- 1. researchgate.net [researchgate.net]
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